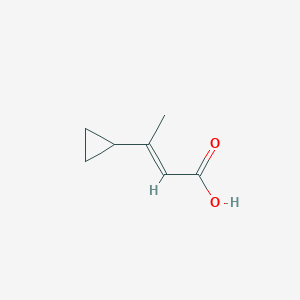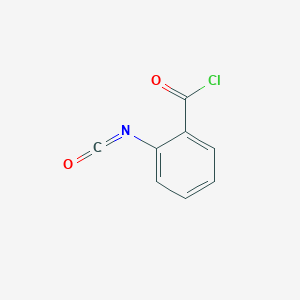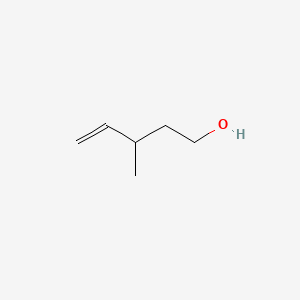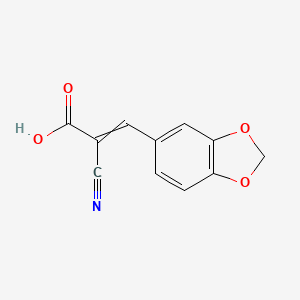
3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid
Descripción general
Descripción
“3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid” is a chemical compound with the linear formula C11H9NO4 . It has a molecular weight of 219.199 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
“this compound” is likely to be a crystalline substance, ranging in color from white to off-white, with a unique aromatic smell . It has limited solubility in water but readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone .Aplicaciones Científicas De Investigación
Coordination Polymers and Luminescent Properties
Research on coordination polymers based on derivatives of benzodioxol compounds, similar to 3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoic acid, demonstrates their potential in synthesizing materials with unique structural properties and functionalities. For instance, compounds have been synthesized that exhibit luminescent and magnetic properties due to their specific structural frameworks. Such materials have implications for developing advanced materials with potential applications in sensing, magnetism, and photonics (He et al., 2020).
Dye-Sensitized Solar Cells
In the field of renewable energy, derivatives of this compound have been explored for their application in dye-sensitized solar cells (DSSCs). Organic dyes containing this compound have shown significant efficiency in converting solar energy into electrical energy, highlighting the potential of such compounds in improving the performance of DSSCs and contributing to the development of sustainable energy solutions (Robson et al., 2013).
Corrosion Inhibition
Research into derivatives of this compound, such as Piperine derivatives, has explored their effectiveness as corrosion inhibitors on metal surfaces. These studies have shown that such compounds can form protective layers on iron surfaces, significantly reducing corrosion rates. This application is particularly relevant in industries where metal durability is critical, offering a greener alternative to traditional corrosion inhibitors (Belghiti et al., 2018).
Antibacterial Activity
The structural versatility of this compound derivatives also extends to the biomedical field, where they have been synthesized and evaluated for antibacterial activity. Such studies contribute to the ongoing search for new antibacterial agents capable of combating resistant bacterial strains, highlighting the potential medicinal applications of these compounds (Siddiqa et al., 2014).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-4H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKHUTHWDPAAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

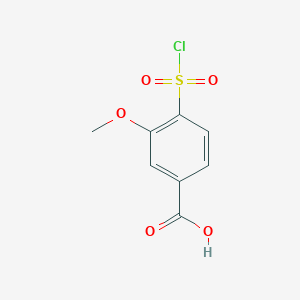
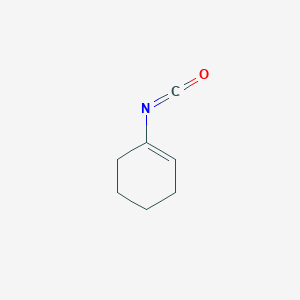


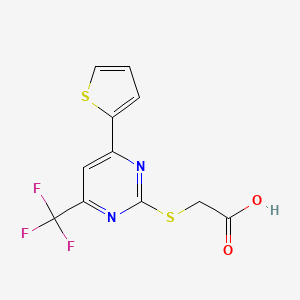

![1-[(Chlorosulfonyl)amino]ethan-1-one](/img/structure/B3383906.png)
![3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3383909.png)
